

Application Notes and Protocols for (Rac)-AZD8186 Kinase Assay

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Compound of Interest

Compound Name: (Rac)-AZD8186

Cat. No.: B612112

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Introduction

(Rac)-AZD8186 is a potent and selective dual inhibitor of the p110 β and p110 δ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, often driven by the loss of the tumor suppressor PTEN, making PI3K isoforms attractive therapeutic targets.[2][3] AZD8186 has demonstrated significant anti-tumor activity in preclinical models, particularly in tumors with PTEN deficiency.[3][4] These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of **(Rac)-AZD8186** against PI3K β and PI3K δ .

Mechanism of Action

The PI3K family of lipid kinases phosphorylate the 3'-hydroxyl group of phosphoinositides.[5] Class I PI3Ks, including p110 α , p110 β , p110 δ , and p110 γ , are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1][2] Upon activation, PI3K converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn modulate a cascade of proteins involved in cellular function. **(Rac)-AZD8186** selectively binds to the ATP-binding pocket of

p110 β and p110 δ , preventing the phosphorylation of PIP2 and subsequently inhibiting the downstream signaling cascade.[6]

Data Presentation

The inhibitory activity of **(Rac)-AZD8186** is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values of **(Rac)-AZD8186** against the four Class I PI3K isoforms.

PI3K Isoform	(Rac)-AZD8186 IC50 (nM)
PI3K β	4[2][7]
PI3K δ	12[7]
PI3K α	35[7]
PI3K γ	675[7]

Experimental Protocols

In Vitro Kinase Assay for PI3K β and PI3K δ using ADP-Glo™

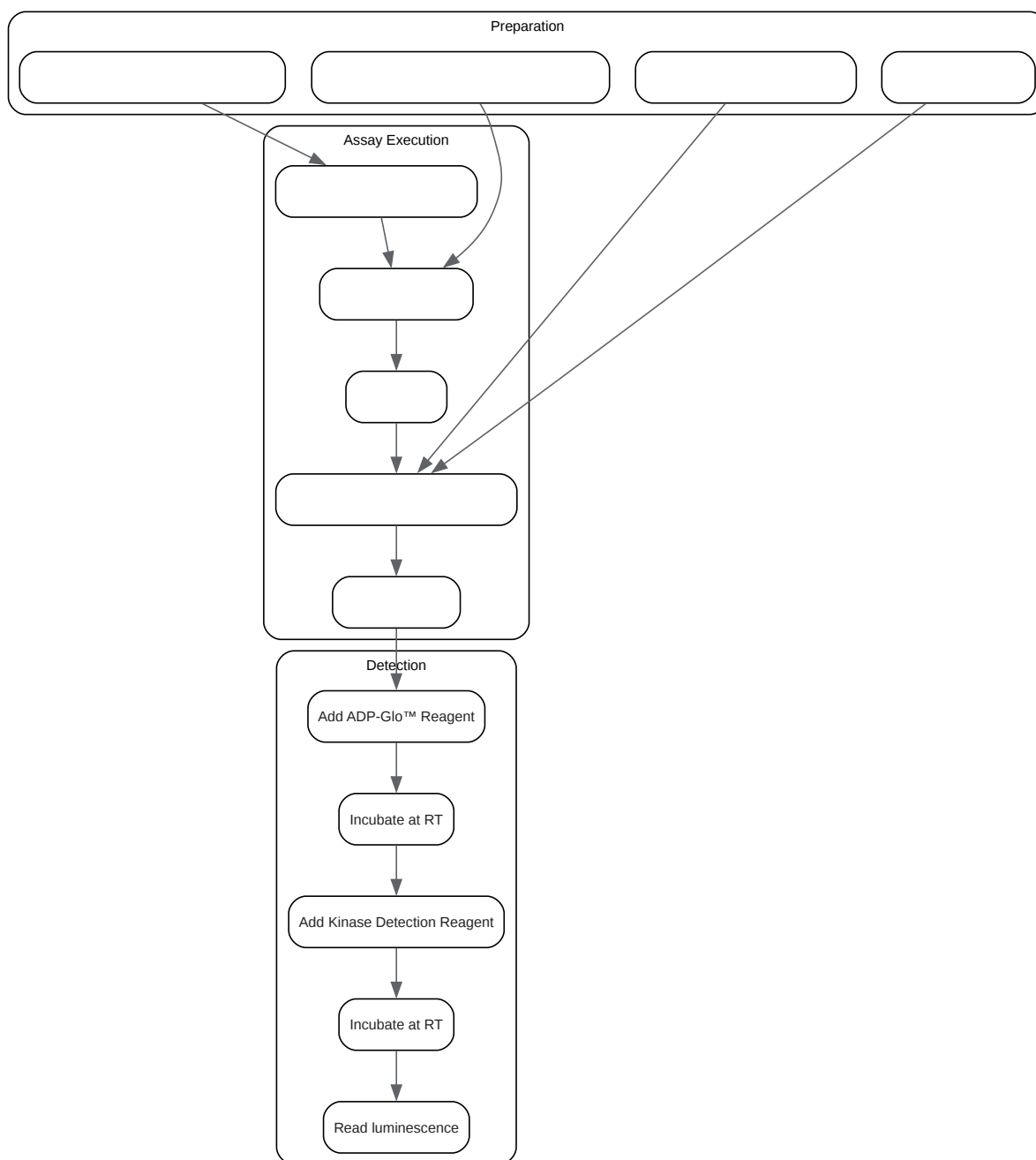
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials and Reagents:

- **(Rac)-AZD8186**
- Recombinant human PI3K β (p110 β /p85 α)
- Recombinant human PI3K δ (p110 δ /p85 α)
- PI3K Lipid Substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)
- ATP

- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerophosphate, 25 mM MgCl_2 , 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[[2](#)]
- ADP-Glo™ Kinase Assay Kit (or equivalent)
- White, opaque 96-well or 384-well plates
- Luminometer

Experimental Workflow Diagram:



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Caption: Workflow for the in vitro PI3K kinase assay.

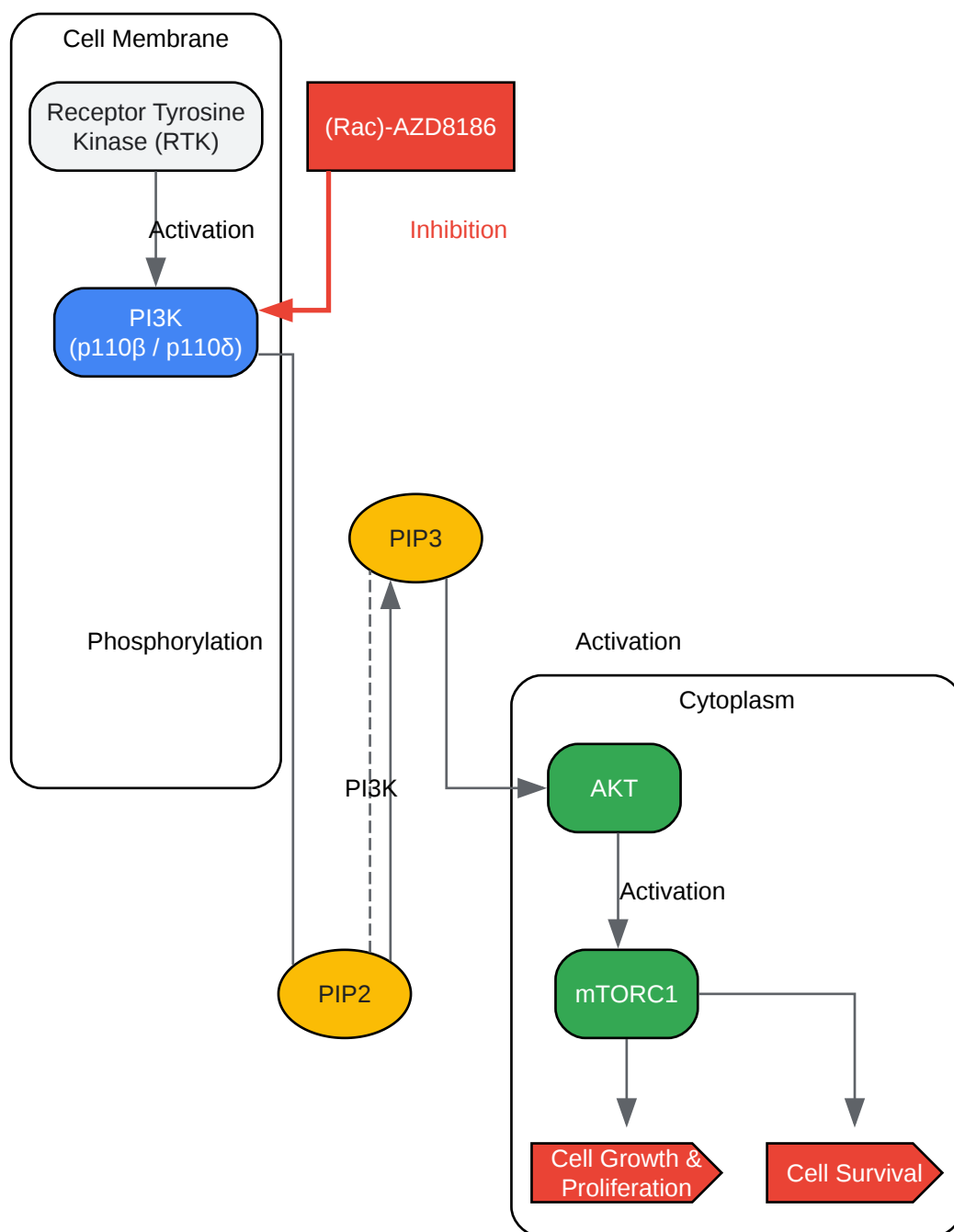
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **(Rac)-AZD8186** in DMSO and create a serial dilution series (e.g., 12-point, half-log dilutions) in kinase assay buffer. The final DMSO concentration in the assay should be $\leq 1\%$.
 - Dilute the recombinant PI3K β and PI3K δ enzymes to the desired concentration in Kinase Dilution Buffer (Kinase Assay Buffer supplemented with 50 ng/ μ L BSA).^[2] The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
 - Prepare the PIP2 substrate solution in Kinase Assay Buffer. A typical final concentration is 10-100 μ M.
 - Prepare the ATP solution in Kinase Assay Buffer. The concentration should be at or near the K_m for ATP for the specific PI3K isoform, typically in the range of 10-100 μ M.
- Assay Plate Setup:
 - Add 2.5 μ L of the serially diluted **(Rac)-AZD8186** or vehicle (DMSO in kinase assay buffer) to the wells of a white, opaque 384-well plate.
 - Add 2.5 μ L of the diluted PI3K β or PI3K δ enzyme solution to each well.
 - Include "no enzyme" controls (containing substrate and ATP but no enzyme) and "vehicle" controls (containing enzyme, substrate, and ATP with vehicle).
 - Gently mix the plate and incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Kinase Reaction:
 - Initiate the kinase reaction by adding 5 μ L of the PIP2/ATP mixture to each well.
 - Mix the plate and incubate for 30-60 minutes at 30°C. The optimal incubation time should be determined to ensure the reaction is in the linear range.

- Signal Detection:
 - Following the kinase reaction, add 10 μ L of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate the plate for 40 minutes at room temperature.
 - Add 20 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
 - Incubate for 30-60 minutes at room temperature, protected from light.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Subtract the "no enzyme" control luminescence from all other readings.
 - Normalize the data to the "vehicle" control (representing 100% activity).
 - Plot the normalized data against the logarithm of the **(Rac)-AZD8186** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Diagram

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by **(Rac)-AZD8186**.



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Caption: The PI3K/AKT/mTOR signaling pathway.

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